molecular formula C18H20N2O2 B8166115 (4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone

(4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8166115
M. Wt: 296.4 g/mol
InChI Key: DXULPKXKLQWKBA-UHFFFAOYSA-N
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Description

(4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable benzyl halide reacts with a phenol derivative.

    Amination: The next step is the introduction of the amino group at the para position relative to the benzyloxy group. This can be done through a nitration reaction followed by reduction.

    Formation of the Pyrrolidinyl Group: The final step involves the formation of the pyrrolidinyl group. This can be achieved through a reaction between a suitable amine and a carbonyl compound, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitroso or nitro derivatives, while reduction can yield various amines.

Scientific Research Applications

(4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is also explored for its use in industrial applications, such as in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-(benzyloxy)phenyl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    (4-Amino-2-(benzyloxy)phenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(4-Amino-2-(benzyloxy)phenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(4-amino-2-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-15-8-9-16(18(21)20-10-4-5-11-20)17(12-15)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXULPKXKLQWKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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